BIo-11-dUTP tetralithium salt

Molecular Biology Nucleic Acid Labeling DNA Probes

BIo-11-dUTP tetralithium salt (Biotin-11-2′-deoxyuridine-5′-triphosphate, CAS 1221498-88-9) is a modified nucleotide analog of deoxyuridine triphosphate (dUTP). It features a biotin moiety covalently linked to the C5 position of the pyrimidine ring via an 11-atom linker arm, conferring high affinity for avidin and streptavidin.

Molecular Formula C28H44Li4N7O16P3S
Molecular Weight 887.434
CAS No. 1221498-88-9
Cat. No. B566076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIo-11-dUTP tetralithium salt
CAS1221498-88-9
Synonyms2’-Deoxy-5-[(1E)-3-[[6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]-1-propen-1-yl]uridine 5’-(Tetrahydrogen triphosphate)
Molecular FormulaC28H44Li4N7O16P3S
Molecular Weight887.434
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
InChIInChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1
InChIKeyJFPMPMOERLEIOA-JXCQYTPOSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIo-11-dUTP Tetralithium Salt (CAS 1221498-88-9): A Biotinylated dUTP Analog for Non-Radioactive Nucleic Acid Labeling and Detection


BIo-11-dUTP tetralithium salt (Biotin-11-2′-deoxyuridine-5′-triphosphate, CAS 1221498-88-9) is a modified nucleotide analog of deoxyuridine triphosphate (dUTP). It features a biotin moiety covalently linked to the C5 position of the pyrimidine ring via an 11-atom linker arm, conferring high affinity for avidin and streptavidin [1]. This compound serves as a direct substitute for dTTP in various DNA polymerase reactions, enabling efficient enzymatic incorporation into DNA or cDNA strands during PCR, nick translation, reverse transcription, and 3′-end terminal labeling for non-radioactive detection [2].

Direct dTTP substitute for non-radioactive nucleic acid labeling workflows
Reported 11-atom linker architecture balances incorporation and detection accessibility
Compatible with PCR, nick translation, reverse transcription, and 3\2032-end labeling
Tetralithium salt form supports aqueous reaction setup

Why Generic Substitution of BIo-11-dUTP Tetralithium Salt (CAS 1221498-88-9) with Other Biotinylated Nucleotides or Hapten Analogs May Compromise Experimental Outcomes


Direct substitution of BIo-11-dUTP tetralithium salt with other biotinylated nucleotides (e.g., biotin-16-dUTP, biotin-20-dUTP) or alternative hapten conjugates (e.g., digoxigenin-11-dUTP) is not scientifically trivial. The specific 11-atom linker length represents an empirically optimized compromise between two competing functional requirements: maximizing DNA polymerase incorporation efficiency—which favors shorter linkers to minimize steric hindrance—and maximizing biotin-avidin/streptavidin binding accessibility—which favors longer, more flexible linkers . Deviating from this 11-atom architecture alters both the kinetics of enzymatic incorporation and the thermodynamics of downstream detection, potentially compromising assay sensitivity and reproducibility in established workflows [1].

Linker length shift
Changing from 11-atom to 16- or 20-atom spacer may alter polymerase incorporation kinetics and detection signal intensity.
Hapten switch
Replacing biotin with digoxigenin requires different secondary detection reagents and may affect sensitivity without revalidation.
Protocol mismatch
Established substitution ratios and amplification conditions were optimized for the 11-atom linker; other analogs may require protocol adjustment.

Quantitative Differentiation Evidence for BIo-11-dUTP Tetralithium Salt (CAS 1221498-88-9) vs. Closest Analogs


Linker Length Optimization: The 11-Atom Spacer Balances DNA Polymerase Incorporation Efficiency vs. Biotin-Avidin Detection Sensitivity

The 11-atom linker arm in BIo-11-dUTP tetralithium salt represents an empirically determined optimum that balances two inversely correlated functional parameters. Shorter linkers (e.g., biotin-7-dATP) improve polymerase incorporation efficiency but limit biotin accessibility for detection; longer linkers (e.g., biotin-16-dUTP, biotin-20-dUTP) enhance detection but may hinder incorporation due to steric bulk . The 11-atom spacer minimizes steric hindrance during enzymatic incorporation while maintaining sufficient spatial accessibility for high-affinity avidin/streptavidin binding, enabling the compound to function effectively across a broad range of polymerase-based labeling methods [1].

Linker optimization
Class-level
11-atom linker reported to balance incorporation efficiency and biotin-avidin accessibility
Supports selection for labeling yield and detection signal trade-off
Shorter/longer linkers may shift performance balance
Molecular Biology Nucleic Acid Labeling DNA Probes

PCR Amplification Efficiency: BIo-11-dUTP Tetralithium Salt Permits Higher Tolerable Concentrations Than Biotin-16-dUTP Without Loss of Yield

In a direct head-to-head comparison of biotinylated nucleotide analogs during PCR, BIo-11-dUTP tetralithium salt (biotin-11-dUTP) maintained full amplification efficiency at concentrations up to 200 µM. In contrast, biotin-16-dUTP exhibited no loss of amplification efficiency only up to 180 µM [1]. This 20 µM difference in tolerable concentration range demonstrates that the 11-atom linker architecture permits a higher effective working concentration of biotinylated nucleotide before PCR inhibition occurs, enabling more robust labeling of PCR products.

Tolerable concentration
Head-to-head
Full efficiency up to 200 \03BCM vs. 180 \03BCM for biotin-16-dUTP
Supports higher labeling density without amplification loss
PCR of HPV16 E6 120 bp; Taq DNA polymerase
PCR Probe Synthesis Molecular Diagnostics

Chemical Purity and Lot-to-Lot Consistency: BIo-11-dUTP Tetralithium Salt Supplied at ≥95% Purity (AX-HPLC) for Reproducible Labeling Efficiency

Commercial preparations of BIo-11-dUTP tetralithium salt are routinely characterized by analytical HPLC methods to ensure high purity and batch-to-batch consistency. Multiple reputable vendors specify purity ≥95% (by HPLC, TLC, NMR, UV), with one supplier reporting 99.89% purity by AX-HPLC . This level of chemical purity ensures that the compound's enzymatic incorporation efficiency and detection characteristics remain consistent across experiments, a critical factor for reproducible scientific data generation and reliable procurement in multi-year research programs.

Purity specification
Specification review
≥95% purity (reported up to 99.89% by AX-HPLC)
Supports lot-to-lot reproducibility in labeling reactions
Comparable to other biotinylated dUTP analogs
Quality Control Assay Reproducibility Procurement

Optimal Substitution Ratio for Enzymatic Labeling: Recommended 50% BIo-11-dUTP / 50% dTTP Ratio Maximizes Incorporation While Maintaining Reaction Efficiency

Empirical optimization of labeling protocols has established a recommended substitution ratio of 50% BIo-11-dUTP tetralithium salt / 50% dTTP for both PCR and nick translation applications . This optimized ratio balances the incorporation of biotinylated nucleotides with the presence of unmodified dTTP to maintain polymerase processivity and overall reaction efficiency. For applications requiring alternative labeling densities, the ratio can be individually optimized; however, the 50% ratio serves as a validated starting point that has been empirically demonstrated to yield high labeling efficiency without compromising amplification yield .

Recommended ratio
Data to verify
50% BIo-11-dUTP / 50% dTTP reported for PCR and nick translation
Pre-optimized starting point for labeling protocol setup
Protocol may require adjustment for specific polymerases
Nick Translation PCR Labeling Probe Preparation

TUNEL Assay Sensitivity: BIo-11-dUTP Tetralithium Salt Enables Detection of Low-Abundance Apoptotic Cell Populations in Tissue Sections

BIo-11-dUTP tetralithium salt serves as a critical substrate in terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays for apoptosis detection. In this application, the compound is incorporated by TdT enzyme at DNA strand breaks with 3′-hydroxyl ends. Commercial TUNEL assay kits utilizing BIo-11-dUTP tetralithium salt demonstrate the capability to detect low populations of apoptotic cells, providing high sensitivity for in situ detection of programmed cell death in tissue specimens [1]. The compound has been successfully employed for TUNEL-mediated detection of apoptotic cells in mouse tongue tissue, where biotin-labeled DNA is subsequently visualized with fluorescent streptavidin conjugates or chromogenic HRP detection .

TUNEL detection
Supporting evidence
Reported to detect low-abundance apoptotic cells in tissue sections
Supports apoptosis endpoint review in histology models
Detection via streptavidin-HRP or fluorophore conjugates
Apoptosis Detection TUNEL Assay Histology

Multiplex FISH Compatibility: BIo-11-dUTP Tetralithium Salt Co-Labels with Digoxigenin-11-dUTP for Dual-Color Chromosomal Mapping

BIo-11-dUTP tetralithium salt is extensively validated for use in multiplex fluorescence in situ hybridization (FISH) applications alongside digoxigenin-11-dUTP. In dual-target genomic DNA hybridization studies, probes labeled with biotin-11-dUTP and digoxigenin-11-dUTP can be simultaneously hybridized to chromosome spreads and differentially detected using distinct fluorophore-conjugated secondary reagents (e.g., avidin-FITC for biotin, anti-digoxigenin-rhodamine for digoxigenin) . Fluorescence ratio measurements of double-labeled probes demonstrate that the relative concentrations of modified nucleotides used in nick-translation labeling are quantitatively reflected in the mean fluorescence intensity of hybridization spots, with coefficients of variation between 10% and 30% [1].

Multiplex FISH
Head-to-head
Co-labeling with digoxigenin-11-dUTP shows fluorescence ratio CV 10–30%
Supports dual-target cytogenetic mapping studies
Linear correlation with hapten concentration in nick translation
FISH Cytogenetics Multiplex Detection

Recommended Research and Industrial Application Scenarios for BIo-11-dUTP Tetralithium Salt (CAS 1221498-88-9)


PCR-Based Probe Synthesis for Southern Blot and In Situ Hybridization (ISH)

BIo-11-dUTP tetralithium salt is the preferred substrate for generating internally biotinylated PCR amplicons for hybridization probe applications. At the empirically validated 50% substitution ratio with dTTP , the compound maintains amplification efficiency at concentrations up to 200 µM—an 11% greater working range than biotin-16-dUTP [1]. The resulting biotin-labeled PCR products can be detected in Southern blot and in situ hybridization workflows without prior electrophoretic separation of unincorporated nucleotides, enabling streamlined 'open sandwich assay' formats [1].

Nick Translation Labeling of Genomic DNA for Fluorescence In Situ Hybridization (FISH)

In nick translation protocols for FISH probe preparation, BIo-11-dUTP tetralithium salt serves as a direct dTTP substitute. The 11-atom linker architecture balances efficient incorporation by DNA Polymerase I with sufficient biotin accessibility for downstream detection via avidin/streptavidin conjugates . The compound is validated for multiplex FISH alongside digoxigenin-11-dUTP, enabling simultaneous dual-color detection of distinct genomic targets in cytogenetic mapping and diagnostic applications .

TUNEL Assay for Apoptosis Detection in Tissue Histology

BIo-11-dUTP tetralithium salt is a critical substrate in terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays for detecting apoptotic cells in tissue sections. The compound is efficiently incorporated by TdT enzyme at DNA strand breaks with 3′-hydroxyl ends, enabling sensitive detection of low-abundance apoptotic cell populations [2]. The biotin label can be subsequently visualized using streptavidin-HRP for chromogenic detection or streptavidin-fluorophore conjugates for fluorescence microscopy .

Non-Radioactive DNA Labeling for Microarray and Nucleic Acid Detection Platforms

For high-throughput nucleic acid detection platforms including DNA microarrays, BIo-11-dUTP tetralithium salt enables non-radioactive labeling of target DNA or probe sequences. The compound's high purity (≥95% to 99.89% by AX-HPLC ) ensures consistent molar activity and reproducible signal generation across array features. The biotin-streptavidin detection system provides flexible readout options including colorimetric, chemiluminescent, and fluorescent detection modalities, accommodating diverse instrumentation capabilities.

Application
Selection Property
Validation Focus
PCR probe synthesis
Tolerable concentration range
Labeling density vs. amplification yield trade-off
Nick translation for FISH
Linker architecture balance
Incorporation efficiency and detection accessibility
TUNEL apoptosis assay
TdT incorporation efficiency
Low-abundance cell detection in tissue sections
Microarray and nucleic acid detection
Purity and lot consistency
Signal reproducibility across array features
Quote Request

Request a Quote for BIo-11-dUTP tetralithium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.